![molecular formula C12H14Cl3N3OS B1241349 1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-3-[1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea is an organochlorine compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: Research has shown the development of various synthesis techniques for thiourea derivatives. For instance, Standridge and Swigor (1993) described a method for synthesizing a related compound, [14C]Cefepime hydrochloride, from thiourea, showcasing the compound's versatility in synthesis processes (Standridge & Swigor, 1993).
- Characterization and Structure Analysis: Farzanfar et al. (2015) investigated the synthesis and characterization of new vanadium(IV, V) complexes containing thiourea derivatives. They provided insight into the structural properties of these compounds, including thiourea derivatives, through X-ray crystal structure analysis and DFT calculations (Farzanfar et al., 2015).
Biological and Chemical Applications
- Antibacterial Activities: The study by Farzanfar et al. (2015) also explored the antibacterial properties of thiourea derivatives, finding significant activities against Gram-positive and Gram-negative bacterial strains, highlighting the potential of these compounds in antimicrobial research (Farzanfar et al., 2015).
- DNA Binding and Biological Activities: Tahir et al. (2015) conducted studies on nitrosubstituted acyl thioureas, focusing on DNA interaction and various biological activities. This research indicates the potential role of thiourea derivatives in the field of biochemistry and molecular biology (Tahir et al., 2015).
Advanced Material Synthesis
- Polymer Synthesis: Han et al. (2003) demonstrated the use of a related compound, 2-methoxyethyl methacrylate, in the anionic polymerization process to create thermally sensitive water-soluble polymethacrylates. This highlights the application of thiourea derivatives in advanced material synthesis (Han et al., 2003).
Propiedades
Nombre del producto |
1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea |
|---|---|
Fórmula molecular |
C12H14Cl3N3OS |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H14Cl3N3OS/c1-7(17-18-12(20)16-5-6-19-2)8-3-4-9(13)11(15)10(8)14/h3-4H,5-6H2,1-2H3,(H2,16,18,20)/b17-7+ |
Clave InChI |
IUHHPRPBHKHHQJ-REZTVBANSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NCCOC)/C1=C(C(=C(C=C1)Cl)Cl)Cl |
SMILES canónico |
CC(=NNC(=S)NCCOC)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Solubilidad |
0.3 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)
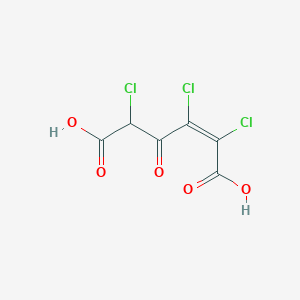
![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)
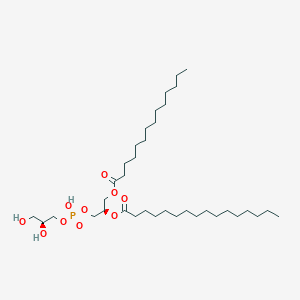
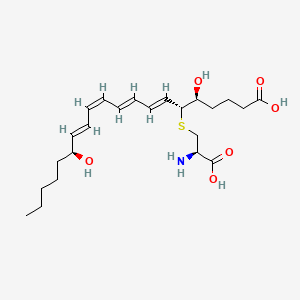
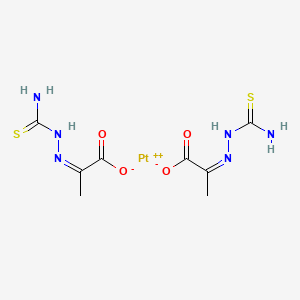
![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)
![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)
![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)
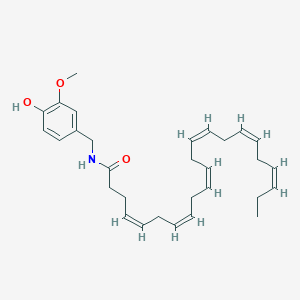
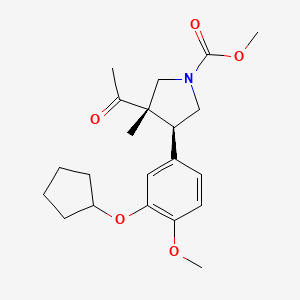
![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)